molecular formula C17H21BrN4O3S B2924654 N-(3-bromobenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide CAS No. 1251683-45-0

N-(3-bromobenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide

Cat. No. B2924654
CAS RN: 1251683-45-0
M. Wt: 441.34
InChI Key: LFUBBELUAKQXST-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromobenzyl group, a methyl group, a piperidinylsulfonyl group, and a pyrazole carboxamide group . These groups suggest that the compound could have a variety of chemical properties and potential uses.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions common in organic chemistry, such as nucleophilic substitution or coupling reactions . The bromobenzyl group, for example, could be introduced through a reaction with a brominating agent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The bromobenzyl and piperidinylsulfonyl groups are likely to influence the compound’s overall shape and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the bromine atom in the bromobenzyl group could be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could make the compound relatively heavy and potentially reactive .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial for the synthesis of biologically active compounds. They serve as key building blocks in the construction of various pharmaceuticals . The compound could be used to synthesize substituted piperidines, which are present in many drugs and exhibit a range of biological activities.

Development of NLRP3 Inflammasome Inhibitors

The piperidine moiety is significant in the development of inhibitors for the NLRP3 inflammasome, a component of the immune system involved in inflammation and diseases such as gout, type 2 diabetes, and atherosclerosis . The compound could be modified to enhance its ability to inhibit NLRP3-dependent pyroptosis and IL-1β release, which are key processes in inflammatory responses.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, if it’s a drug, it could have side effects or toxicities that would need to be evaluated in preclinical and clinical trials .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, for example, it would need to undergo further testing to evaluate its efficacy and safety .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O3S/c1-21-12-15(16(23)19-11-13-6-5-7-14(18)10-13)17(20-21)26(24,25)22-8-3-2-4-9-22/h5-7,10,12H,2-4,8-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUBBELUAKQXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide

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